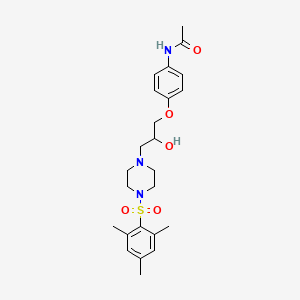

N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide

説明

N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy-propanolamine backbone substituted with a piperazine ring bearing a mesitylsulfonyl group. The mesitylsulfonyl moiety (a sulfonyl group attached to mesitylene, a trimethylphenyl group) introduces significant steric bulk and electron-withdrawing properties, which may influence receptor binding, metabolic stability, and solubility.

特性

IUPAC Name |

N-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O5S/c1-17-13-18(2)24(19(3)14-17)33(30,31)27-11-9-26(10-12-27)15-22(29)16-32-23-7-5-21(6-8-23)25-20(4)28/h5-8,13-14,22,29H,9-12,15-16H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYVFTVWHCQUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via a sulfonylation reaction using mesitylsulfonyl chloride and a base such as triethylamine.

Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is attached through an etherification reaction involving a suitable epoxide and the piperazine derivative.

Formation of the Acetamide Group: The final step involves the acylation of the phenolic hydroxyl group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a sulfide derivative.

Substitution: Formation of substituted acetamide derivatives.

科学的研究の応用

N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The mesitylsulfonyl group is known to enhance the compound’s binding affinity and specificity, while the hydroxypropoxy group can facilitate interactions with hydrophilic environments.

類似化合物との比較

Structural Analogues and Substituent Effects

The target compound’s piperazinyl-sulfonyl group distinguishes it from structurally related acetamide derivatives. Key analogs include:

N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide (): Substituent: 4-Methoxyphenyl on piperazine.

Acetamide, N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]- ():

- Substituent : Phenyl on piperazine.

- Impact : Lacking sulfonyl or methoxy groups, this compound is less polar and may exhibit weaker receptor affinity due to reduced electronic interactions.

N-[4-(2-hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide ():

- Substituent : 4-Methylphenylsulfonyl on piperazine.

- Impact : The methylphenylsulfonyl group is smaller than mesitylsulfonyl, offering intermediate steric hindrance and electronic effects.

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

*Estimated values for the target compound are derived from structural analogs. The mesitylsulfonyl group likely increases molecular weight and boiling point compared to smaller substituents.

Pharmacological Implications

- Receptor Binding : The mesitylsulfonyl group may enhance affinity for sulfonamide-sensitive targets, such as G protein-coupled receptors (GPCRs) or enzymes. For instance, highlights L748337, a sulfonamide-containing compound targeting adrenergic receptors .

- Metabolic Stability : Bulkier substituents like mesitylsulfonyl could reduce metabolic degradation compared to methoxy or phenyl groups, extending half-life .

- Solubility : The hydroxypropoxy chain in all analogs improves water solubility, but the mesitylsulfonyl group’s hydrophobicity may counteract this effect, necessitating formulation adjustments .

生物活性

N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperazine ring, which is pivotal in many pharmaceutical applications. The presence of the mesitylsulfonyl group enhances its stability and reactivity, making it an interesting candidate for biological studies.

Synthesis

The synthesis of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide typically involves several steps:

- Formation of the Piperazine Ring : Synthesized via cyclization reactions involving ethylenediamine.

- Introduction of the Mesitylsulfonyl Group : Achieved through sulfonylation using mesitylsulfonyl chloride.

- Attachment of Hydroxypropoxy Group : Accomplished through etherification reactions.

- Formation of Acetamide Group : Finalized by acylation with acetic anhydride or acetyl chloride.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Xanthomonas oryzae pv. oryzae | 156.7 µM | Significant cell membrane disruption observed via SEM |

| Xanthomonas axonopodis pv. citri | 194.9 µM | Effective inhibition compared to standard treatments |

| Xanthomonas oryzae pv. oryzicola | 230.5 µM | Comparable efficacy to existing antibacterial agents |

These results suggest that the compound may act by disrupting bacterial cell membranes, leading to cell lysis and death.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, which may also extend to microbial targets, enhancing the compound's antibacterial properties.

Case Studies

-

Study on Antibacterial Efficacy :

- A series of in vitro tests demonstrated that N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide exhibits superior antibacterial activity compared to traditional antibiotics like thiodiazole copper.

- Scanning Electron Microscopy (SEM) revealed significant morphological changes in bacterial cells treated with the compound, indicating a mechanism involving membrane disruption.

-

Structure-Activity Relationship (SAR) :

- Preliminary SAR studies indicated that modifications in the benzene ring substituents can significantly affect antibacterial potency.

- Electron-withdrawing groups at specific positions enhanced activity, while electron-donating groups reduced it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。